molecular formula C13H14ClN3O2S B12268405 1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole

Cat. No.: B12268405
M. Wt: 311.79 g/mol
InChI Key: PTIWCESKKGXFTJ-UHFFFAOYSA-N
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Description

1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, features a unique structure that includes a benzenesulfonyl group, an azetidine ring, and a chloro-substituted pyrazole moiety

Preparation Methods

The synthesis of 1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Azetidine Intermediate: The synthesis begins with the preparation of the azetidine intermediate. This can be achieved by reacting benzenesulfonyl chloride with an appropriate azetidine precursor under basic conditions.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting the azetidine intermediate with a suitable pyrazole precursor, such as 4-chloropyrazole, under acidic or basic conditions.

    Final Coupling: The final step involves coupling the azetidine and pyrazole intermediates to form the target compound. This can be achieved using a coupling reagent, such as a carbodiimide, under mild conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the benzenesulfonyl group to a benzyl group.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The azetidine ring and pyrazole moiety may contribute to the compound’s binding affinity and specificity. Detailed studies on the compound’s mechanism of action are essential to understand its biological effects and therapeutic potential.

Comparison with Similar Compounds

1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole can be compared with other similar compounds, such as:

    1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole: This compound lacks the chloro substituent on the pyrazole ring, which may affect its chemical reactivity and biological activity.

    1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole: The presence of a methyl group instead of a chloro group may result in different chemical and biological properties.

    1-{[1-(benzenesulfonyl)azetidin-3-yl]methyl}-4-phenyl-1H-pyrazole: The substitution of a phenyl group may enhance the compound’s stability and binding affinity to specific targets.

Properties

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

1-[[1-(benzenesulfonyl)azetidin-3-yl]methyl]-4-chloropyrazole

InChI

InChI=1S/C13H14ClN3O2S/c14-12-6-15-16(10-12)7-11-8-17(9-11)20(18,19)13-4-2-1-3-5-13/h1-6,10-11H,7-9H2

InChI Key

PTIWCESKKGXFTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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